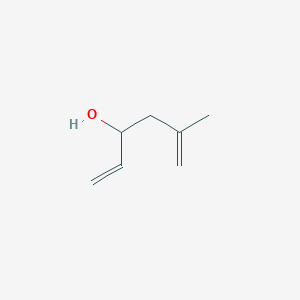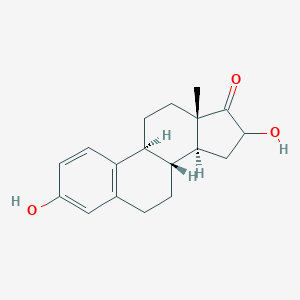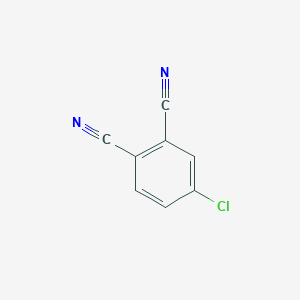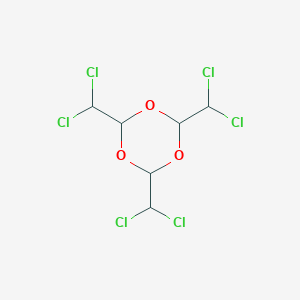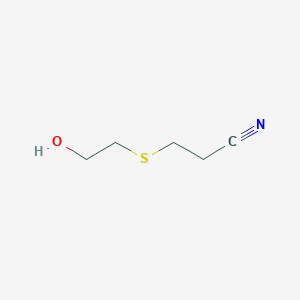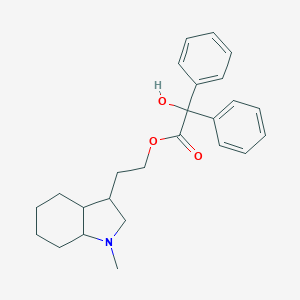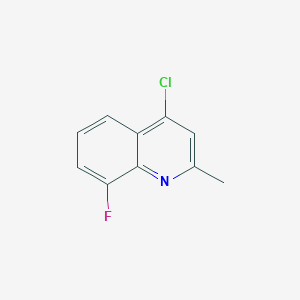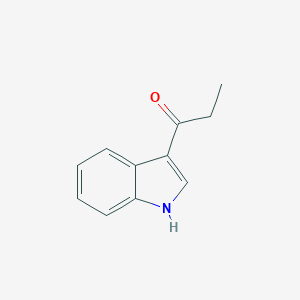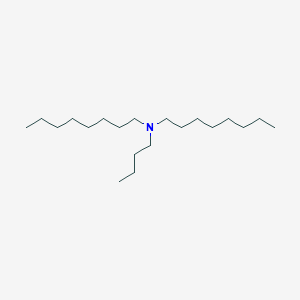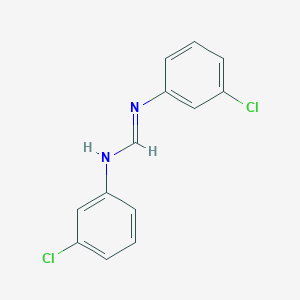
N,N'-bis(3-chlorophenyl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(3-chlorophenyl)methanimidamide, commonly known as Melamine, is a nitrogen-based compound that has been widely used in various fields such as agriculture, plastics, and textiles. It is a colorless, crystalline solid that has unique properties that make it useful in different applications.
Scientific Research Applications
Melamine has been extensively studied for its various applications in scientific research. It is commonly used as a nitrogen source in plant nutrition studies, as it has a slow-release property that makes it an effective fertilizer. Melamine has also been used as a cross-linking agent in the synthesis of resins and plastics. Additionally, it has been used as a flame retardant in textiles and plastics.
Mechanism Of Action
Melamine exhibits its properties through its unique chemical structure, which contains multiple nitrogen atoms that can form hydrogen bonds with other molecules. This property makes it useful in various applications, such as in the synthesis of resins and plastics, where it can form strong bonds with other molecules. Melamine also has a high melting point, which makes it useful in high-temperature applications.
Biochemical And Physiological Effects
Melamine has been shown to have various biochemical and physiological effects. Studies have shown that it can cause kidney damage in animals and humans when consumed in high doses. Melamine has also been shown to have an effect on the immune system, with studies showing that it can affect the production of cytokines and other immune system molecules.
Advantages And Limitations For Lab Experiments
Melamine has several advantages for lab experiments, including its slow-release properties, which make it an effective fertilizer. Its high melting point also makes it useful in high-temperature applications. However, Melamine has limitations, such as its toxicity at high doses, which can limit its use in some experiments.
Future Directions
There are several future directions for research on Melamine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of Melamine's effects on the immune system and its potential use in immunotherapy. Additionally, the use of Melamine as a flame retardant in textiles and plastics is an area of ongoing research.
Conclusion:
Melamine is a nitrogen-based compound that has unique properties that make it useful in various applications. It has been extensively studied for its scientific research applications, including as a slow-release fertilizer and a cross-linking agent in the synthesis of resins and plastics. Melamine has several advantages for lab experiments, including its slow-release properties and high melting point, but also has limitations due to its toxicity at high doses. Ongoing research on Melamine includes the development of new synthesis methods and the study of its effects on the immune system.
Synthesis Methods
Melamine is synthesized by the reaction of urea with formaldehyde under high pressure and temperature. The process involves the formation of intermediate compounds such as methylene urea, dimethylol urea, and methylol melamine, which eventually react to form Melamine. The reaction conditions and the presence of catalysts play a crucial role in the synthesis of Melamine, and various methods have been developed to optimize the process.
properties
CAS RN |
16596-00-2 |
|---|---|
Product Name |
N,N'-bis(3-chlorophenyl)methanimidamide |
Molecular Formula |
C13H10Cl2N2 |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
N,N'-bis(3-chlorophenyl)methanimidamide |
InChI |
InChI=1S/C13H10Cl2N2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-9H,(H,16,17) |
InChI Key |
ANZFKYAQFSGBES-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC=NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=NC2=CC(=CC=C2)Cl |
Other CAS RN |
16596-00-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




